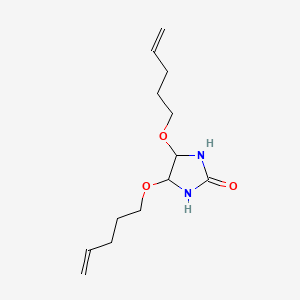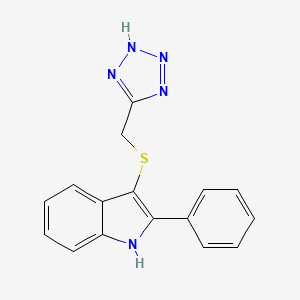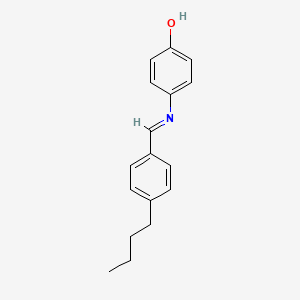
N-(2-Aminoethyl)stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)stearamide is an organic compound with the molecular formula C20H42N2O. It is also known as N-(2-Aminoethyl)octadecanamide. This compound is characterized by a long hydrocarbon chain (stearamide) attached to an aminoethyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Aminoethyl)stearamide can be synthesized through the reaction of stearoyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as xylene, under reflux conditions at elevated temperatures (around 140°C). The reaction yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)stearamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)stearamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of topical creams and ointments.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifying agent in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)stearamide involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aminoethyl group can interact with various proteins, potentially altering their function and activity. These interactions can influence cellular processes such as signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)stearamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
N-(2-Aminoethyl)palmitamide: Similar structure but with a shorter hydrocarbon chain (palmitamide).
N-(2-Aminoethyl)oleamide: Similar structure but with an unsaturated hydrocarbon chain (oleamide).
Uniqueness
N-(2-Aminoethyl)stearamide is unique due to its specific combination of a long hydrocarbon chain and an aminoethyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
871-79-4 |
|---|---|
Fórmula molecular |
C20H42N2O |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)octadecanamide |
InChI |
InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h2-19,21H2,1H3,(H,22,23) |
Clave InChI |
FZEIBCVEQZOUQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)



![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)



![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)



